molecular formula C20H20N4O3 B11659564 3-(2-Ethoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

3-(2-Ethoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11659564
M. Wt: 364.4 g/mol
InChI Key: SKQMNEQINRXYEC-FYJGNVAPSA-N
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Description

3-(2-Ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-(2-Ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • 3-Methoxybenzaldehyde derivatives
  • Hydrazine derivatives

Uniqueness

3-(2-Ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-3-27-19-10-5-4-9-16(19)17-12-18(23-22-17)20(25)24-21-13-14-7-6-8-15(11-14)26-2/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

SKQMNEQINRXYEC-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC

Origin of Product

United States

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